

# physical and chemical properties of orthoboric acid

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An In-depth Technical Guide to the Physical and Chemical Properties of Orthoboric Acid

## Introduction

Orthoboric acid, commonly known as **boric acid**, is a weak, monobasic Lewis acid of boron with the chemical formula  $B(OH)_3$ .<sup>[1][2]</sup> It exists naturally as the mineral sassolite and can be found in volcanic areas, seawater, plants, and fruits.<sup>[1][3]</sup> In its synthesized form, it typically appears as colorless crystals or a white powder.<sup>[1][2]</sup> This compound serves a multitude of purposes across various industries, including its use as a mild antiseptic, antifungal, and antiviral agent, an insecticide, a flame retardant, a neutron absorber in nuclear power plants, and a precursor in the synthesis of other boron compounds.<sup>[2][4][5]</sup> This guide provides a comprehensive overview of the core physical and chemical properties of orthoboric acid, detailed experimental protocols for their determination, and visual representations of key chemical processes.

## Physical Properties

Orthoboric acid is a white crystalline solid with a soft, soapy feel.<sup>[4]</sup> It is sparingly soluble in cold water but its solubility increases significantly with temperature.<sup>[3][4][6]</sup>

## General Physical Constants

The fundamental physical constants of orthoboric acid are summarized in the table below, providing a quantitative snapshot of its key characteristics.

Property	Value	Reference
Molar Mass	61.83 g·mol <sup>-1</sup>	[1][4]
Appearance	White crystalline solid	[1][4]
Density	1.435 g/cm <sup>3</sup>	[1][2][4]
Melting Point	170.9 °C (444.0 K)	[1][2][4]
Boiling Point	300 °C (573 K) (decomposes)	[1][2][4]
pKa (in pure water at 25 °C)	9.24	[1]
pH (0.1M solution)	5.1	[7]
pH (1% solution)	5.2	[8]

## Solubility Data

The solubility of orthoboric acid is highly dependent on the solvent and temperature. Its solubility in water increases dramatically as the temperature rises.

Solvent	Temperature (°C)	Solubility (g / 100 mL)	Reference
Water	0	2.52	[1][2][4]
Water	20	4.72	[1][2][4]
Water	25	5.7	[1][2][4]
Water	80	19.10	[1][4]
Water	100	27.53	[1][4]
Methanol	25	~40	[9]
Ethanol	25	~20.3	[9]
Pyridine	-	Moderately Soluble	[4]
Acetone	-	Slightly Soluble	[4]

## Crystallographic Data

Orthoboric acid crystallizes in a triclinic system, forming a layered structure where planar  $\text{B}(\text{OH})_3$  molecules are linked by extensive hydrogen bonds.[1][3][10] The distance between these layers is 318 pm.[3][11][4]

Parameter	Value	Reference
Crystal System	Triclinic	[1][10]
Space Group	P-1	[1][10]
B-O Bond Length	136 pm	[3][4]
O-H Bond Length	97 pm	[1][3][4]
Inter-molecular H-bond ( $\text{O}\cdots\text{O}$ )	272 pm	[1][3][10]
Unit Cell Dimensions	$a=703.9$ pm, $b=705.3$ pm, $c=657.8$ pm	[10]
Unit Cell Angles	$\alpha=92.58^\circ$ , $\beta=101.17^\circ$ , $\gamma=119.83^\circ$	[10]

## Chemical Properties

Orthoboric acid exhibits distinct chemical behaviors, most notably its nature as a Lewis acid and its dehydration reactions upon heating.

### Acidity

Orthoboric acid is a weak monobasic acid. It does not act as a Brønsted-Lowry acid by donating a proton. Instead, it functions as a Lewis acid by accepting a hydroxyl ion ( $\text{OH}^-$ ) from water, which in turn releases a proton ( $\text{H}^+$ ), making the solution acidic.[1]

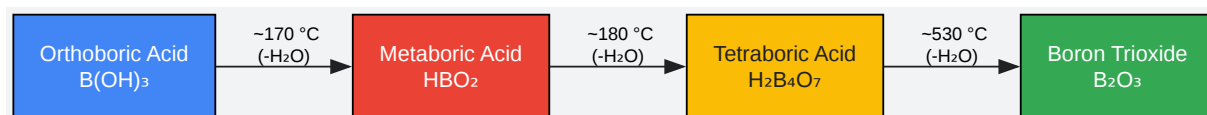
The reaction with water is as follows:  $\text{B}(\text{OH})_3 + \text{H}_2\text{O} \rightleftharpoons [\text{B}(\text{OH})_4]^- + \text{H}^+$ [1]

Raman spectroscopy has confirmed the presence of the tetrahydroxyborate ion,  $[\text{B}(\text{OH})_4]^-$ , in alkaline solutions.[1]

## Dehydration (Pyrolysis)

When heated, orthoboric acid undergoes a stepwise dehydration process, forming a series of other boric acids and ultimately boron trioxide.[1]

- Formation of Metaboric Acid ( $\text{HBO}_2$ ): When heated above 140-170 °C, orthoboric acid loses one molecule of water to form metaboric acid.[1][3][4][12]  $\text{B(OH)}_3 \rightarrow \text{HBO}_2 + \text{H}_2\text{O}$ [1]
- Formation of Tetraboric Acid ( $\text{H}_2\text{B}_4\text{O}_7$ ): Further heating of metaboric acid above approximately 180 °C results in the formation of tetraboric acid, also known as pyroboric acid.[1]  $4\text{HBO}_2 \rightarrow \text{H}_2\text{B}_4\text{O}_7 + \text{H}_2\text{O}$ [1]
- Formation of Boron Trioxide ( $\text{B}_2\text{O}_3$ ): Upon strong heating to around 530 °C, tetraboric acid decomposes to yield boron trioxide (boric anhydride).[1][12]  $\text{H}_2\text{B}_4\text{O}_7 \rightarrow 2\text{B}_2\text{O}_3 + \text{H}_2\text{O}$ [1]



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Caption: Thermal dehydration pathway of orthoboric acid.

## Esterification

Orthoboric acid reacts with alcohols in the presence of a dehydrating agent, such as concentrated sulfuric acid, to form borate esters.[1][3]  $\text{B(OH)}_3 + 3\text{ROH} \rightarrow \text{B(OR)}_3 + 3\text{H}_2\text{O}$ [1][3]

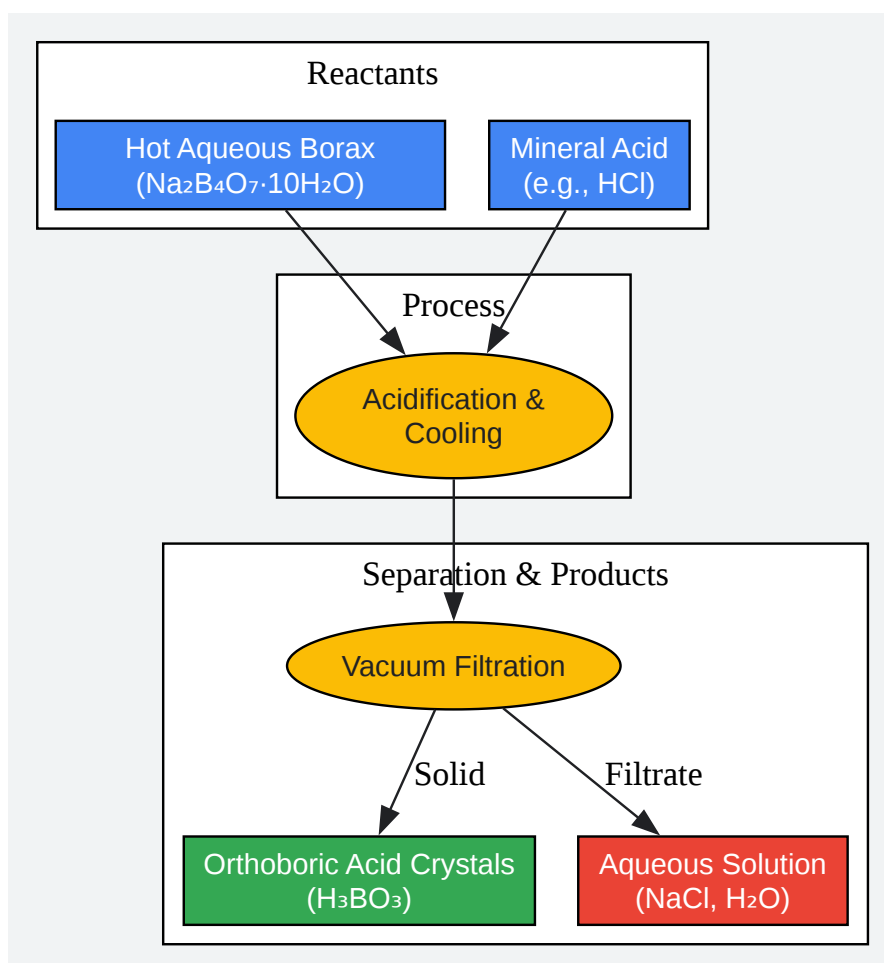
## Experimental Protocols

### Synthesis of Orthoboric Acid from Borax

This protocol describes the common laboratory preparation of orthoboric acid from sodium tetraborate decahydrate (borax).[1][5][13]

- Dissolution: Prepare a concentrated solution of borax ( $\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O}$ ) by dissolving it in a minimal amount of hot distilled water.[5][13][14]

- **Acidification:** While stirring, slowly add a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), to the hot borax solution.[5][13][14] A white precipitate of **orthoboric acid** will begin to form.[5] The reaction is:  $\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O} + 2\text{HCl} \rightarrow 4\text{B}(\text{OH})_3 + 2\text{NaCl} + 5\text{H}_2\text{O}$ .[1][13][15]
- **Crystallization:** Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize the crystallization of **orthoboric acid**, which is less soluble in cold water.[13]
- **Isolation and Purification:** Collect the **orthoboric acid** crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water to remove soluble byproducts like NaCl.[14][16]
- **Drying:** Dry the purified crystals at room temperature or in a desiccator.[14]



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Caption: Experimental workflow for orthoboric acid synthesis.

## Determination of Thermal Decomposition via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition of orthoboric acid by measuring the change in mass as a function of temperature.

- **Sample Preparation:** Place a small, accurately weighed sample (e.g., 2-10 mg) of orthoboric acid into a TGA crucible (typically alumina or platinum).
- **Instrument Setup:** Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.
- **Thermal Program:** Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature up to approximately 600 °C.
- **Data Analysis:** Record the sample weight as a function of temperature. The resulting TGA curve will show distinct mass loss steps corresponding to the sequential loss of water molecules during the dehydration from orthoboric acid to metaboric acid, tetraboric acid, and finally to boron trioxide.<sup>[17][18]</sup> The temperatures at which these losses occur and the percentage of mass lost at each step are used to characterize the decomposition process.<sup>[18]</sup>

## Spectroscopic Characterization (Raman Spectroscopy)

Raman spectroscopy is a powerful non-destructive technique used to identify the molecular structure of orthoboric acid.

- **Sample Preparation:** A small amount of the solid crystalline orthoboric acid is placed on a microscope slide. For aqueous solutions, the liquid is placed in a suitable cuvette.
- **Instrumentation:** A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
- **Data Acquisition:** The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer.

- Spectral Analysis: The Raman spectrum of solid orthoboric acid shows a prominent, sharp peak around  $880\text{ cm}^{-1}$ , which is assigned to the symmetric stretching vibration of the  $\text{BO}_3$  group.[19][20] In aqueous solutions, this band appears at approximately  $876\text{ cm}^{-1}$ . [20] Other characteristic bands related to O-H stretching and B-O-H bending vibrations are also observed.[19] The positions and intensities of these bands provide a unique fingerprint for identifying orthoboric acid and studying its interactions in different environments.[21]

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